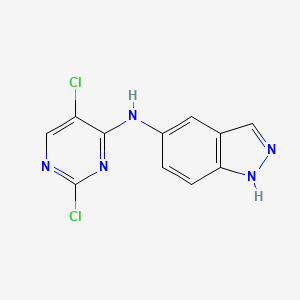
N-(2,5-dichloropyrimidin-4-yl)-1H-indazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dichloropyrimidin-4-yl)-1H-indazol-5-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a pyrimidine ring substituted with chlorine atoms at the 2 and 5 positions, and an indazole ring attached to the 4 position of the pyrimidine ring. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichloropyrimidin-4-yl)-1H-indazol-5-amine typically involves the reaction of 2,5-dichloropyrimidine with 1H-indazole-5-amine. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
N-(2,5-dichloropyrimidin-4-yl)-1H-indazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine can yield N-alkyl or N-aryl derivatives of the compound .
Aplicaciones Científicas De Investigación
N-(2,5-dichloropyrimidin-4-yl)-1H-indazol-5-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(2,5-dichloropyrimidin-4-yl)-1H-indazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,5-dichloropyrimidin-4-yl)-1H-pyrazol-5-amine
- N-(2,5-dichloropyrimidin-4-yl)-1H-benzimidazol-5-amine
- N-(2,5-dichloropyrimidin-4-yl)-1H-triazol-5-amine
Uniqueness
N-(2,5-dichloropyrimidin-4-yl)-1H-indazol-5-amine is unique due to its specific combination of a pyrimidine ring with an indazole ring. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Propiedades
Fórmula molecular |
C11H7Cl2N5 |
|---|---|
Peso molecular |
280.11 g/mol |
Nombre IUPAC |
N-(2,5-dichloropyrimidin-4-yl)-1H-indazol-5-amine |
InChI |
InChI=1S/C11H7Cl2N5/c12-8-5-14-11(13)17-10(8)16-7-1-2-9-6(3-7)4-15-18-9/h1-5H,(H,15,18)(H,14,16,17) |
Clave InChI |
LRZUGBDZZFDLBM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1NC3=NC(=NC=C3Cl)Cl)C=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carbonyl chloride](/img/structure/B13873058.png)
![Methyl 4-[(3,3-dimethylpiperidin-1-yl)methyl]benzoate](/img/structure/B13873062.png)
![N-[3-[(2-methylphenyl)methyl]-4H-quinazolin-2-yl]acetamide](/img/structure/B13873066.png)
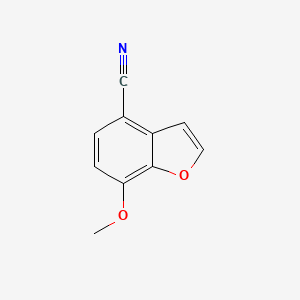
![2-[3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]-N,N-diethylethanamine](/img/structure/B13873072.png)


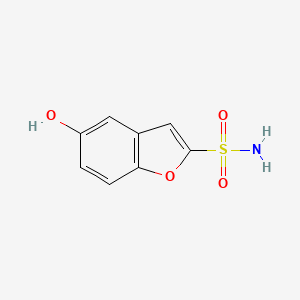
![3-[(2,4-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13873097.png)
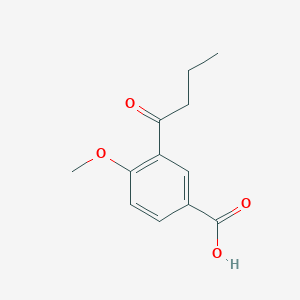
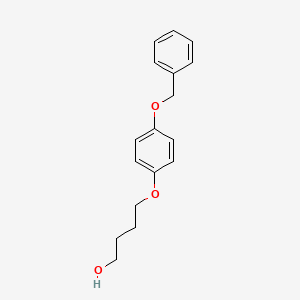
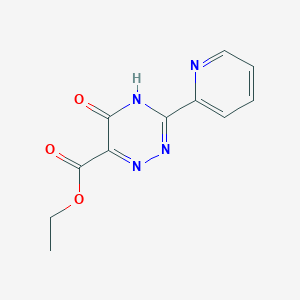

![Tert-butyl 4-chloro-6-(methoxymethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13873146.png)
